REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].Cl.O[C:13]1[CH:14]=[N:15][CH:16]=[C:17]([CH:21]=1)C(O)=O.COC(=O)C1C=C(O)[CH:28]=[N:27]C=1.C([N:35](CC)CC)C>ClCCl.CN(C)C=O>[N:15]1[CH:14]=[CH:13][CH:21]=[CH:17][C:16]=1[C:28]1[N:27]=[C:7]([C:6]2[CH:5]=[N:4][CH:3]=[C:2]([OH:1])[CH:10]=2)[O:8][N:35]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=C(C(=O)Cl)C1
|
Name
|
5-hydroxynicotinic acid hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.OC=1C=NC=C(C(=O)O)C1
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=CC(=C1)O)=O
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pyrid-2-ylamidoxime
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was obtained form
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=NOC(=N1)C=1C=NC=C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 497 mg | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |